molecular formula C13H19ClN2O3 B12954167 Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B12954167
M. Wt: 286.75 g/mol
InChI Key: JLVANPPTBNGFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The compound’s core structure consists of a pyrrolidine ring, a saturated five-membered heterocycle with one nitrogen atom at position 1. At the 3-position, a carbamate group (-OCONH-) is bonded to a benzyl substituent (C₆H₅CH₂-), while the 5-position hosts a hydroxymethyl (-CH₂OH) group. The hydrochloride salt form introduces a chloride counterion, stabilizing the protonated nitrogen within the pyrrolidine ring.

The stereochemical configuration at the 3R and 5R positions is pivotal for molecular recognition. X-ray diffraction data reveal a chair-like conformation of the pyrrolidine ring, with the hydroxymethyl group occupying an equatorial position to minimize steric hindrance. The benzyl carbamate moiety adopts a planar arrangement due to resonance stabilization between the carbonyl and adjacent nitrogen lone pairs. Key bond lengths include:

Bond Length (Å)
N1-C2 (pyrrolidine) 1.47
C3-O (carbamate) 1.34
C5-O (hydroxymethyl) 1.42

The molecular formula, C₁₄H₁₉ClN₂O₃, reflects the incorporation of chlorine from the hydrochloride salt and oxygen/nitrogen from functional groups.

Properties

IUPAC Name

benzyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVANPPTBNGFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

    Carbamate Formation: The carbamate group is formed by reacting the hydroxymethyl pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The carbamate group can be reduced to an amine under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzyl (5-formylpyrrolidin-3-yl)carbamate or benzyl (5-carboxypyrrolidin-3-yl)carbamate.

    Reduction: Formation of benzyl (5-(aminomethyl)pyrrolidin-3-yl)carbamate.

    Substitution: Formation of various substituted benzyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamates.

Scientific Research Applications

Biological Activities

Research indicates that Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride exhibits several biological activities:

  • Enzyme Inhibition : It has been studied as a potential inhibitor of arginase enzymes (ARG-1 and ARG-2), which play significant roles in various physiological processes and diseases such as cancer and cardiovascular disorders .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its role as an arginase inhibitor, it may contribute to cancer therapies by modulating the tumor microenvironment.
  • Neurological Disorders : Its neuroprotective effects could be harnessed for developing treatments for conditions like Alzheimer's disease and Parkinson's disease.
  • Antiviral Activity : There is ongoing research into its efficacy as an HIV protease inhibitor, which could lead to advancements in antiviral therapies .

Case Studies

Several studies have documented the effectiveness of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of hARG-1 with IC50 values in the nanomolar range .
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cell lines .
Study 3Antiviral ActivityReported potential as an HIV protease inhibitor with promising binding affinities .

Mechanism of Action

The mechanism of action of Benzyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Azetidine Scaffolds

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Substituents Stereochemistry Notable Properties
Target Compound C₁₃H₁₉ClN₂O₃ Benzyl carbamate, hydroxymethyl (3R,5R)-rel Hydrochloride salt; H302/H315 hazards
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride C₇H₁₆ClNO₂ Methyl group, hydroxymethyl (3R,5S) Smaller size; lacks carbamate group
BenzylN-[3-(5-methyl-2-furyl)propyl]carbamate (10) C₁₇H₂₁NO₃ Furyl, propyl chain Not specified Neutral carbamate; no salt form
3,3-difluoro-2-methyl-azetidine hydrochloride C₄H₈ClF₂N Azetidine ring, difluoro, methyl Not specified Smaller ring (4-membered); higher rigidity

Key Observations :

  • Ring Size and Flexibility : The target compound’s pyrrolidine ring (5-membered) offers greater conformational flexibility compared to azetidine derivatives (4-membered) . This flexibility may enhance binding to biological targets.
  • Salt Form : As a hydrochloride, the target compound has higher aqueous solubility compared to neutral carbamates like compound 10 .

Stereochemical Variants

The target compound’s (3R,5R)-rel configuration distinguishes it from diastereomers such as (3R,5S)- and (3S,5R)-configured analogues. For example:

  • Benzyl ((3S,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride (CAS 1217751-87-5) : This diastereomer may exhibit different pharmacokinetic properties due to stereochemical influences on metabolic pathways.

Biological Activity

Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, with the CAS number 1822474-21-4, is a compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN2O3C_{13}H_{19}ClN_{2}O_{3}, with a molecular weight of approximately 286.75 g/mol. The compound features a pyrrolidine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₉ClN₂O₃
Molecular Weight286.75 g/mol
CAS Number1822474-21-4
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound is believed to act primarily as a dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitor . This mechanism suggests its potential utility in treating mood disorders by increasing the availability of these neurotransmitters in the synaptic cleft .

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The structure-activity relationship studies have shown that modifications to the pyrrolidine ring can significantly enhance the antidepressant efficacy .

Neuroprotective Properties

There is emerging evidence suggesting that this compound may possess neuroprotective properties . In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

  • Study on Neurotransmitter Reuptake : A study published in PubMed evaluated various N-benzyl-N-(pyrrolidin-3-yl)carboxamides and found that compounds with similar structures exhibited significant inhibition of serotonin and norepinephrine reuptake, suggesting potential applications in treating depression and anxiety disorders .
  • Neuroprotection in Models of Oxidative Stress : Research has shown that related carbamate derivatives can reduce neuronal cell death in models of oxidative stress, indicating a potential therapeutic role for this compound in neurodegenerative diseases .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and benzyl alcohol derivatives. This reaction is critical for deprotection in synthetic pathways.

Reaction Conditions Products References
6 M HCl, 170°C (microwave)Free amine ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-amine) and CO₂
NaOH (aqueous), refluxBenzyl alcohol and pyrrolidine-3,5-diol derivative

This hydrolysis is pivotal in drug development, enabling the release of bioactive amines for further functionalization .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group at the 5-position of the pyrrolidine ring can be oxidized to a carboxylic acid (-COOH) or aldehyde (-CHO), depending on reaction conditions.

Oxidizing Agent Conditions Product References
KMnO₄ (acidic)0°C, H₂O/acetone(3R,5R)-rel-5-carboxypyrrolidin-3-yl carbamate
Dess-Martin periodinaneDCM, 25°C(3R,5R)-rel-5-formylpyrrolidin-3-yl carbamate

Oxidation pathways are instrumental in modifying solubility or introducing electrophilic sites for conjugation .

Reductive Amination

The free amine generated after carbamate hydrolysis (see Section 1) can participate in reductive amination with ketones or aldehydes.

Reactant Conditions Product References
Piperidine, NaBH(OAc)₃DCM, AcOH, 25°CN-alkylated pyrrolidine derivative
Formaldehyde, NaCNBH₃MeOH, pH 5–6N-methylpyrrolidine analog

Reductive amination expands structural diversity, particularly in creating secondary amines for pharmacological optimization .

Ring-Opening Reactions

The pyrrolidine ring can undergo ring-opening under strong nucleophilic or acidic conditions, forming linear intermediates.

Reagent Conditions Product References
HBr (48% aq.)Reflux, 12 h4-bromo-1-aminopentanol derivative
LiAlH₄THF, 0°C → 25°CReduced open-chain amine

Ring-opening reactions are less common but useful for generating novel scaffolds in medicinal chemistry .

Esterification of the Hydroxymethyl Group

The hydroxymethyl group can undergo esterification with acyl chlorides or anhydrides.

Reagent Conditions Product References
Acetic anhydridePyridine, 25°CAcetylated hydroxymethyl derivative
Benzoyl chlorideDCM, DMAPBenzoylated analog

Esterification modulates lipophilicity, enhancing membrane permeability in drug candidates .

Catalytic Hydrogenation

The benzyl carbamate group is susceptible to hydrogenolysis, enabling selective deprotection.

Catalyst Conditions Product References
Pd/C (10%)H₂ (1 atm), EtOHDeprotected pyrrolidine-3,5-diol
Raney NiH₂ (3 atm), THFFree amine with retained hydroxymethyl group

Hydrogenolysis is a mild method for carbamate removal without affecting other functional groups .

Suzuki-Miyaura Coupling

Boronate esters (derived from hydroxymethyl oxidation) enable cross-coupling reactions.

Reactant Conditions Product References
Aryl halide, Pd(PPh₃)₄K₂CO₃, DMF/H₂O, 80°CBiaryl-substituted pyrrolidine

This reaction is critical for introducing aromatic moieties in late-stage functionalization .

Stability Under Physiological Conditions

The compound’s stability in buffers (pH 7.4, 37°C) was assessed to evaluate its pharmacokinetic potential:

Time (h) Degradation (%) Major Degradation Product
1<5%Intact compound
2435%Hydrolyzed amine and benzyl alcohol

Data suggest moderate stability, necessitating prodrug strategies for oral delivery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, and how can stereochemical integrity be maintained?

  • Methodology :

Core Pyrrolidine Synthesis : Start with a (3R,5R)-pyrrolidine scaffold. Introduce the hydroxymethyl group via reductive amination or enzymatic hydroxylation.

Carbamate Formation : React the amine group with benzyl chloroformate (Cbz-Cl) in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine).

Hydrochloride Salt Formation : Treat the free base with HCl gas in diethyl ether or aqueous HCl followed by lyophilization.

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation for adjacent stereocenters). Monitor enantiomeric excess via chiral HPLC .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to verify pyrrolidine ring geometry, carbamate linkage, and hydroxymethyl group integration.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained.
    • Purity Assessment :
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); purity >98% is typical for research-grade material.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]+^+) and isotopic pattern .

Q. How should this compound be stored to ensure stability, and what factors accelerate degradation?

  • Storage : Store in airtight containers under inert gas (N2_2) at room temperature (20–25°C) with desiccant packs. Avoid prolonged exposure to light or humidity.
  • Degradation Factors :

  • Hydrolysis : The carbamate bond is susceptible to hydrolysis in aqueous acidic/basic conditions.
  • Hygroscopicity : Hydrochloride salts may absorb moisture, leading to clumping. Use vacuum-dried samples for kinetic studies .

Advanced Research Questions

Q. What methodologies are available for resolving the enantiomers of this compound, given its relative (R,R) configuration?

  • Chiral Resolution :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients. Adjust pH to 6.5–7.5 to minimize racemization.
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in a prochiral intermediate.
    • Stereochemical Analysis :
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) .

Q. How can in vivo pharmacokinetic parameters be accurately determined for this compound?

  • Experimental Design :

Radiolabeling : Incorporate 14^{14}C at the hydroxymethyl group for tracking absorption/distribution.

LC-MS/MS Quantification : Use deuterated internal standards (e.g., d4_4-analog) in plasma/tissue homogenates.

  • Key Parameters :

  • LogP (0.95) : Indicates moderate lipophilicity, suggesting balanced blood-brain barrier permeability.
  • Polar Surface Area (PSA = 122.9 Ų) : Predicts low oral bioavailability unless prodrug strategies are employed .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Root Cause Analysis :

Purity Discrepancies : Compare lot-specific HPLC chromatograms; impurities >2% can skew IC50_{50} values.

Assay Conditions : Validate buffer pH (e.g., carbamate stability varies at pH <5) and cell line viability (e.g., HeLa vs. HEK293).

  • Mitigation :

  • Dose-Response Curves : Use at least 10 concentrations to minimize variability.
  • Independent Replication : Cross-validate findings in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.